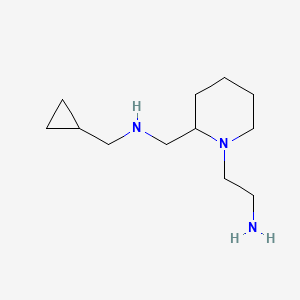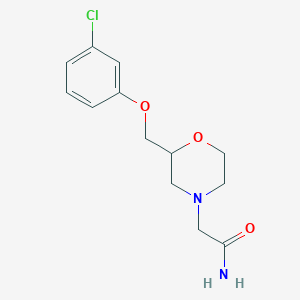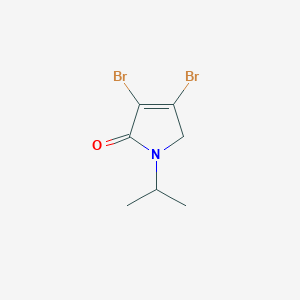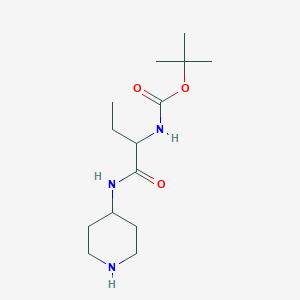
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-((2-méthylfuran-3-yl)méthyl)prop-2-én-1-amine est un composé organique de formule moléculaire C9H13NO. Elle présente un cycle furane substitué par un groupe méthyle en position 2 et un groupe amine lié à une chaîne prop-2-én-1-yle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-((2-méthylfuran-3-yl)méthyl)prop-2-én-1-amine implique généralement les étapes suivantes :
Matières premières : La synthèse commence par le 2-méthylfurane et la prop-2-én-1-amine disponibles dans le commerce.
Conditions réactionnelles : La réaction est effectuée dans des conditions anhydres afin d’éviter la formation de sous-produits indésirables. Une méthode courante implique l’utilisation d’une base telle que l’hydrure de sodium (NaH) pour déprotoner l’amine, suivie de l’ajout de 2-méthylfurane.
Catalyseurs : Des catalyseurs tels que le palladium sur carbone (Pd/C) peuvent être utilisés pour faciliter la réaction.
Température et temps : La réaction est généralement effectuée à température ambiante et peut nécessiter plusieurs heures pour se terminer.
Méthodes de production industrielle
En milieu industriel, la production de N-((2-méthylfuran-3-yl)méthyl)prop-2-én-1-amine peut être mise à l’échelle à l’aide de réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, ce qui conduit à des rendements plus élevés et à une pureté accrue du produit final. L’utilisation de systèmes automatisés réduit également le risque d’erreurs humaines et augmente l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
La N-((2-méthylfuran-3-yl)méthyl)prop-2-én-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’hydrogène gazeux (H2) en présence d’un catalyseur au palladium pour réduire la double liaison dans la chaîne prop-2-én-1-yle.
Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile avec des halogénures d’alkyle pour former des dérivés N-alkylés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Hydrogène gazeux (H2), palladium sur carbone (Pd/C)
Substitution : Halogénures d’alkyle, hydrure de sodium (NaH)
Principaux produits
Oxydation : Formation d’oxydes et de cétones
Réduction : Formation d’amines saturées
Substitution : Formation de dérivés N-alkylés
Applications de la recherche scientifique
La N-((2-méthylfuran-3-yl)méthyl)prop-2-én-1-amine présente plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme brique élémentaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique.
Industrie : Elle est utilisée dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de la N-((2-méthylfuran-3-yl)méthyl)prop-2-én-1-amine implique son interaction avec des cibles moléculaires spécifiques. Le groupe amine peut former des liaisons hydrogène avec des molécules biologiques, tandis que le cycle furane peut participer à des interactions π-π. Ces interactions peuvent moduler l’activité des enzymes et des récepteurs, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
N-((2-méthylfuran-3-yl)méthyl)prop-2-én-1-amine : Unique en raison de la présence à la fois d’un cycle furane et d’une chaîne prop-2-én-1-yle.
2-méthylfurane : Manque le groupe amine et la chaîne prop-2-én-1-yle.
Prop-2-én-1-amine : Manque le cycle furane.
Unicité
La N-((2-méthylfuran-3-yl)méthyl)prop-2-én-1-amine est unique en raison de sa combinaison d’un cycle furane et d’une chaîne prop-2-én-1-yle, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
N-[(2-methylfuran-3-yl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C9H13NO/c1-3-5-10-7-9-4-6-11-8(9)2/h3-4,6,10H,1,5,7H2,2H3 |
Clé InChI |
OCYOGLIHTBFPPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)CNCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11795129.png)

![6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid](/img/structure/B11795145.png)


